1-Propanesulfinothioic acid, S-propyl ester belongs to the class of organic compounds known as thiosulfinic acid esters. These esters are characterized by the presence of a sulfinyl group attached to a sulfur atom, forming a unique structural framework. The compound has the following identifiers:
1-Propanesulfinothioic acid, S-propyl ester can be synthesized through various methods, including chemical synthesis and extraction from natural sources.
The chemical synthesis typically involves the following steps:
The reaction parameters such as temperature, pressure, and reaction time can significantly influence the yield and purity of the product. For instance, maintaining a controlled temperature during oxidation can enhance the efficiency of the reaction .
Natural extraction methods, such as supercritical carbon dioxide extraction, have been employed to isolate this compound from garlic. The process involves:
The molecular structure of 1-propanesulfinothioic acid, S-propyl ester can be represented by its canonical SMILES notation: CCCSS(=O)(=O)CCC
.
The compound's structure can be analyzed using various spectroscopic techniques:
1-Propanesulfinothioic acid, S-propyl ester participates in several chemical reactions:
The compound can be oxidized to form sulfonic acids. This reaction typically requires oxidizing agents such as hydrogen peroxide or transition metal catalysts.
Reduction reactions convert 1-propanesulfinothioic acid, S-propyl ester into thiols. Common reducing agents include lithium aluminum hydride or sodium borohydride.
It can engage in nucleophilic substitution reactions where the thiosulfonate group is replaced by other nucleophiles, expanding its utility in organic synthesis .
The primary mechanism of action for 1-propanesulfinothioic acid, S-propyl ester relates to its antimicrobial properties.
The compound disrupts cell membranes of bacteria and fungi:
This mechanism has been supported by studies demonstrating its effectiveness against various pathogens .
Relevant data from studies indicate that these properties influence both its reactivity and application potential .
1-Propanesulfinothioic acid, S-propyl ester has several scientific applications:
Due to its efficacy against bacteria and fungi, it is being researched for use in food preservation and agricultural applications to prevent spoilage and disease .
Research is ongoing into its potential therapeutic applications due to its biological activity against various pathogens.
Its unique chemical structure allows it to serve as a building block in organic synthesis for producing other sulfur-containing compounds .
The systematic IUPAC name for this compound is 1-[(propane-1-sulfinyl)sulfanyl]propane, reflecting its branched thiosulfinate structure. This nomenclature precisely describes the propyl chains attached via sulfur atoms in distinct oxidation states (S-sulfinyl and S-sulfanyl). Alternative naming conventions include:
Registry identifiers include CAS RN 1948-52-3, PubChem CID 74761, and FooDB ID FDB012782. The multiplicity of synonyms underscores its characterization across chemical databases and flavor/fragrance applications [1] [3] [4].
The molecule (C6H14OS2) features a central S(=S)−O linkage with two propyl chains (C3H7−) extending from the sulfur atoms. Key structural attributes include:
Table 1: Physicochemical Properties
Property | Value | Reference |
---|---|---|
Molecular formula | C6H14OS2 | [3] |
Molecular weight | 166.30 g/mol | [3] |
Density | 1.10 g/cm³ | [4] |
Boiling point | 264.9 °C | [4] |
Flash point | 114 °C | [4] |
LogP (predicted) | 1.61–2.16 | [3] |
Water solubility | 9.19 g/L | [3] |
NMR Spectroscopy:
Mass Spectrometry:
Infrared Spectroscopy:
Table 2: Key Spectral Assignments
Technique | Signal (δ, ppm/cm⁻¹) | Assignment |
---|---|---|
¹H NMR | 2.85–3.05 | −S−CH2− protons |
¹H NMR | 1.05–1.15 (t) | Terminal −CH3 |
¹³C NMR | 50.2 | −S−CH2− carbon |
IR | 1040–1070 | S=O stretch |
MS | 135 (m/z) | [M − CH3]+ fragment |
The compound was first isolated in the late 1940s–1950s during investigations into onion (Allium cepa) volatiles. Initial synthetic routes were reported by Small et al. (1947), involving controlled oxidation of dipropyl disulfide—a key flavor precursor in Allium tissues. This method yielded the target thiosulfinate in unoptimized quantities, establishing foundational chemistry for organosulfur synthesis. By 1983, Freeman et al. developed improved oxidation protocols using m-chloroperbenzoic acid, achieving ~79% yields and enabling broader structural studies. Its designation as a biomarker for onion consumption emerged in the 2010s through metabolomic analyses correlating dietary intake with urinary metabolites [3] [4].
1-Propanesulfinothioic acid, S-propyl ester is a secondary metabolite characteristic of Allium plants, formed enzymatically when tissues are damaged. Alliinase enzymes convert S-propyl-L-cysteine sulfoxide precursors into reactive intermediates that condense into thiosulfinates. Detection across species includes:
Though identified via GC-MS and LC-MS, concentrations remain unquantified due to its labile nature and rapid decomposition into polysulfides. Its role as a biomarker stems from human studies where urinary levels correlated with onion consumption, confirming bioavailability and absorption [3] [7].
Table 3: Natural Occurrence in Allium Species
Allium Species | Common Name | Detection Method |
---|---|---|
Allium fistulosum | Welsh onion | GC-MS |
Allium cepa (var.) | Garden onion | LC-MS/MS |
Allium cepa | Red onion | GC-MS |
Allium sativum | Garlic | Not detected |
Table 4: Accepted Compound Nomenclature
Identifier Type | Identifier |
---|---|
IUPAC Name | 1-[(Propane-1-sulfinyl)sulfanyl]propane |
CAS Registry | 1948-52-3 |
PubChem CID | 74761 |
FooDB ID | FDB012782 |
Synonyms | Dipropyl thiosulfinate; Propyl propylthiosulfinate; S-Propyl propane-1-thiosulfinate |
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